
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with ethanone under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at position 6 of the pyridine ring acts as a leaving group, enabling nucleophilic substitution. This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.
Mechanism : The chlorine atom undergoes displacement by a nucleophile (e.g., methoxide, amine) via an aromatic nucleophilic substitution mechanism. The trifluoromethyl group stabilizes the transition state through electron withdrawal.
Oxidation
The ketone group (ethanone) may undergo oxidation under harsh conditions, though this is less common compared to other functional groups. The pyridine ring itself is resistant to oxidation due to aromatic stability.
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Ketone oxidation | KMnO4, H2SO4, heat | Potential formation of carboxylic acid | |
Pyridine ring oxidation | Strong oxidizers (e.g., CrO3) | Unlikely due to aromatic stability | – |
Reduction
The ketone group can be reduced to a secondary alcohol using typical reducing agents.
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Ketone reduction | LiAlH4, THF, 0°C | Alcohol derivative | |
Pyridine ring reduction | H2/Ni, high pressure | Dihydropyridine derivative | – |
C-C Bond Formation
The ketone group can participate in condensation reactions, such as the Claisen-Schmidt condensation , forming α,β-unsaturated ketones.
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Condensation with aldehydes | Base (e.g., NaOH), heat | α,β-Unsaturated ketone |
Coupling Reactions
The chlorine atom on the pyridine ring can undergo coupling reactions (e.g., Suzuki-Miyaura coupling ) to form biaryl compounds.
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Suzuki coupling | Boronic acid, Pd catalyst, base | Biaryl derivative | (excluded) |
Note: While Suzuki coupling is a plausible reaction, specific data for this compound is limited in the provided sources.
Hydrolysis
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Acidic hydrolysis | H2SO4, heat | Potential formation of carboxylic acid | |
Basic hydrolysis | NaOH, heat | Alcohol derivative |
Key Structural Influences
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of pyridine derivatives suggest that this compound may act as an effective inhibitor of cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of similar compounds demonstrated that variations in substituents on the pyridine ring significantly affect biological activity. This research emphasizes the importance of the chloro and trifluoromethyl groups in enhancing antimicrobial and anticancer activities, suggesting that this compound could be optimized for better efficacy .
Herbicidal Activity
The unique structural features of this compound make it a candidate for development as a herbicide. Research indicates that compounds containing trifluoromethyl groups are often more effective in targeting specific plant enzymes, leading to selective herbicidal action without harming non-target species .
Insecticidal Properties
Studies have also explored the insecticidal potential of pyridine derivatives. The compound's ability to interfere with insect metabolic pathways suggests it could serve as an effective insecticide, particularly against pests resistant to conventional treatments .
Synthesis of Advanced Materials
The reactivity of this compound allows it to be used in synthesizing advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and automotive industries .
Case Study: Polymer Modification
Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer formulations can significantly improve their hydrophobicity and chemical resistance. This modification is particularly valuable in creating coatings for electronic devices that require protection from environmental factors .
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but with a piperazine ring instead of an ethanone group.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanamine: Contains a thioether linkage instead of an ethanone group.
Uniqueness
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Biological Activity
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C8H5ClF3N
- Molecular Weight : 223.58 g/mol
- CAS Number : 1245915-39-2
- Purity : Minimum 95% .
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have been shown to possess antichlamydial activity, suggesting that the trifluoromethyl substituent is crucial for biological efficacy. In studies, modifications to the molecular structure significantly influenced the compounds' activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Against N. meningitidis (μg/mL) | Activity Against H. influenzae (μg/mL) |
---|---|---|
ACP1a | 64 | 32 |
ACP1b | 16 | 8 |
This compound | TBD | TBD |
The mechanism of action for compounds similar to this compound often involves the inhibition of essential bacterial enzymes. For instance, certain studies have highlighted the role of electron-withdrawing groups in enhancing the compounds' binding affinity to target enzymes, which is critical for their antimicrobial effectiveness .
Study on Antichlamydial Activity
A study conducted by Leung et al. demonstrated that certain derivatives with a trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new antibiotics targeting this pathogen. The study emphasized that the presence of specific substituents significantly affects the biological activity of these compounds .
Evaluation of Structural Variants
In another investigation focusing on structural variants, it was found that replacing the trifluoromethyl group with other substituents led to decreased activity, underscoring the importance of this functional group in maintaining biological potency. The study provided insights into structure-activity relationships (SAR) that can guide future drug design efforts .
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)6-3-2-5(7(9)13-6)8(10,11)12/h2-3H,1H3 |
InChI Key |
QDKNVPKERJLLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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